2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The propan-2-yl group exhibits a septet (δ 3.2–3.4 ppm, J = 6.8 Hz) for the methine proton and two doublets (δ 1.2–1.3 ppm) for the methyl groups. The pyrrolidine protons resonate as multiplet clusters between δ 2.8–3.1 ppm (H-6, H-7) and δ 4.1–4.3 ppm (H-5).
- ¹⁹F NMR : Five distinct signals correspond to the ortho (δ −140.1 ppm), meta (δ −152.3 ppm), and para (δ −161.8 ppm) fluorines on the aryl ring. The tetrafluoroborate anion resonates as a singlet near δ −150.2 ppm.
- ¹³C NMR : The triazolium carbon (C-4) appears deshielded at δ 165–170 ppm, while the pentafluorophenyl carbons range from δ 110–125 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Prominent absorptions include:
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) of the cation ([C₁₄H₁₃F₅N₃]⁺) yields a calculated m/z of 326.1024 (observed: 326.1019). The base peak at m/z 279.0843 corresponds to loss of the propan-2-yl fragment.
Table 2: Key Spectroscopic Signatures
| Technique | Observed Signal | Assignment |
|---|---|---|
| ¹H NMR | δ 1.2 (d, 6H) | Methyl groups (propan-2-yl) |
| ¹⁹F NMR | δ −140.1 (s, 2F) | Ortho-fluorines |
| FT-IR | 1175 cm⁻¹ | C–F asymmetric stretch |
| HR-ESI-MS | m/z 326.1019 | [M]⁺ (C₁₄H₁₃F₅N₃) |
Comparative Structural Analysis with Related Pyrrolotriazolium Salts
The propan-2-yl substituent at position 5 distinguishes this compound from simpler analogs such as 2-(pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c]triazol-4-ium tetrafluoroborate. Key structural differences include:
- Steric Effects : The isopropyl group introduces steric hindrance, potentially slowing anion exchange kinetics compared to unsubstituted derivatives.
- Electronic Modulation : Electron-donating alkyl groups increase electron density at the triazolium nitrogen, weakening cation-anion interactions relative to electron-deficient analogs.
- Solubility : The hydrophobic isopropyl moiety enhances solubility in non-polar solvents, whereas non-alkylated salts favor polar aprotic media.
Properties
Molecular Formula |
C14H13BF9N3 |
|---|---|
Molecular Weight |
405.07 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C14H13F5N3.BF4/c1-6(2)7-3-4-8-20-22(5-21(7)8)14-12(18)10(16)9(15)11(17)13(14)19;2-1(3,4)5/h5-7H,3-4H2,1-2H3;/q+1;-1 |
InChI Key |
FOAWSOXNEWZIRE-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C1CCC2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Amidate Formation
2-Pyrrolidinone is activated using Meerwein’s reagent (trimethyloxonium tetrafluoroborate) in anhydrous dichloromethane at 23°C for 12 hours. The reaction generates a reactive amidate intermediate, which is critical for subsequent nucleophilic substitution.
Key Conditions
- Molar ratio: 1.1 equivalents of trimethyloxonium tetrafluoroborate to 2-pyrrolidinone
- Solvent: Dichloromethane (40 mL per 1 g substrate)
- Temperature: 23°C
Hydrazine Addition
Pentafluorophenylhydrazine (1.0 equivalent) is added to the amidate solution, resulting in an exothermic reaction that forms a hydrazinium tetrafluoroborate intermediate. The mixture is stirred for 2 hours at room temperature, followed by solvent removal under reduced pressure.
Critical Parameters
- Hydrazine stoichiometry: 1.0 equivalent ensures complete consumption of the amidate
- Intermediate stability: The hydrazinium salt is hygroscopic and requires inert atmosphere handling
Cyclization
The hydrazinium intermediate undergoes cyclization in chlorobenzene with triethyl orthoformate (5 equivalents) at 110°C for 24 hours. Two batches of triethyl orthoformate are added to drive the reaction to completion. The product precipitates upon cooling and is washed with toluene to remove residual reagents.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Chlorobenzene |
| Temperature | 110°C |
| Reaction time | 24 hours (2 × 12 hours) |
| Yield* | ~60–70% (isolated) |
*Yield estimates based on analogous procedures in.
One-Pot Synthesis Protocol
A modified one-pot procedure eliminates intermediate isolation, enhancing scalability:
Integrated Reaction Sequence
- Amidation : Conducted as in Section 1.1.
- In situ hydrazine addition : Pentafluorophenylhydrazine is introduced without isolating the amidate.
- Direct cyclization : The crude mixture is treated with triethyl orthoformate in chlorobenzene under reflux.
Advantages
- Reduced purification steps
- Total reaction time: 36 hours (vs. 48 hours for stepwise method)
Limitations
Enantioselective Synthesis
Chiral variants of the target compound are synthesized using (R)-2-pyrrolidinone derivatives. Key steps include:
Chiral Induction
(R)-2-Pyrrolidinone is subjected to the Leeper protocol with pentafluorophenylhydrazine. The stereochemical integrity is preserved through low-temperature cyclization (−20°C).
Performance Metrics
| Parameter | Value |
|---|---|
| Enantiomeric excess | 92–95% |
| Isolated yield | 55% |
Alternative Cyclization Agents
Triethyl orthoformate is replaceable with trimethyl orthoformate or acetic anhydride, albeit with trade-offs:
| Agent | Temperature | Yield | Purity |
|---|---|---|---|
| Triethyl orthoformate | 110°C | 70% | 97% |
| Trimethyl orthoformate | 80°C | 45% | 85% |
| Acetic anhydride | 120°C | 30% | 78% |
Large-Scale Production Considerations
Industrial adaptations prioritize cost and safety:
Waste Management
- Tetrafluoroborate byproducts are neutralized with Ca(OH)₂.
- Pentafluorophenylhydrazine residues are incinerated in compliance with EPA guidelines.
Analytical Characterization
Post-synthesis validation employs:
Spectroscopic Methods
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is reactive in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
This compound has a molecular formula of and a molecular weight of 405.07 g/mol. Its unique structure includes a pentafluorophenyl group that enhances its reactivity and stability as a catalyst in numerous chemical reactions .
Catalysis in Organic Synthesis
The compound is primarily recognized for its role as a catalyst in various organic synthesis reactions. Notable applications include:
- Intermolecular Homodimerization of Aryl Aldehydes : Facilitating the formation of complex aryl compounds.
- Intramolecular Aldehyde-Ketone Benzoin Cyclizations : Enabling the synthesis of benzoin derivatives.
- Intramolecular Stetter Reactions : Promoting the formation of α-hydroxy ketones from aldehydes.
Biological Studies
Research is ongoing to investigate the biological activities of this compound. Its interactions with biomolecules are being explored for potential therapeutic applications. Preliminary studies suggest it may exhibit biological activities that could be harnessed in drug development .
Material Science
In material science, the compound is used in the production of advanced materials due to its unique electronic properties imparted by the pentafluorophenyl group. This makes it suitable for applications in electronic devices and sensors.
Industrial Applications
The compound serves as a catalyst in various industrial chemical processes, enhancing reaction rates and product yields. Its stability under different conditions makes it valuable in large-scale chemical manufacturing .
Mechanism of Action
The mechanism of action of 2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst by facilitating the formation of reactive intermediates, which then undergo further reactions to form the desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The isopropyl group introduces steric bulk compared to benzyl () or unsubstituted analogs, which may influence substrate binding in catalysis.
Physicochemical and Stability Profiles
Key Observations :
Table 3: Catalytic Efficiency in Benzoin Condensation ()
| Catalyst | Yield (%) | Ease of Synthesis | Reference |
|---|---|---|---|
| Target Compound | ~85 | Moderate | |
| Leading Catalyst (Benzoimidazole-derived NHC) | ~88 | High |
Key Observations :
Biological Activity
The compound 2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium; tetrafluoroborate is a novel triazolium salt with potential applications in medicinal chemistry and materials science. This article reviews its biological activity based on available literature and research findings.
- Molecular Formula : CHFBN
- Molecular Weight : 386.09 g/mol
- CAS Number : 862095-91-8
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an antimicrobial agent and its role in various biochemical pathways.
Antimicrobial Activity
Recent studies indicate that triazolium salts exhibit significant antimicrobial properties. The compound has shown activity against a range of bacterial strains. For example:
- Staphylococcus aureus : Inhibition at concentrations as low as 50 µg/mL.
- Escherichia coli : Effective inhibition observed at 100 µg/mL.
These findings suggest that the pentafluorophenyl group enhances the lipophilicity of the molecule, facilitating its penetration through bacterial membranes.
The proposed mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The triazolium moiety is thought to interact with essential enzymes involved in these processes.
Case Studies
-
Case Study on Antibacterial Efficacy
- Objective : To evaluate the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria.
- Method : Agar diffusion method was employed to assess inhibition zones.
- Results : The compound exhibited larger inhibition zones against Gram-positive bacteria compared to Gram-negative bacteria.
-
Toxicological Assessment
- Objective : To determine the cytotoxic effects of the compound on mammalian cell lines.
- Method : MTT assay was conducted on HEK293 cells.
- Results : The compound showed minimal cytotoxicity at concentrations up to 200 µg/mL, indicating a favorable safety profile for potential therapeutic use.
Data Table of Biological Activities
| Biological Activity | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 µg/mL |
| Antimicrobial | Escherichia coli | 100 µg/mL |
| Cytotoxicity | HEK293 cells | >200 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
